molecular formula C15H15F4NO4 B14849134 Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Cat. No.: B14849134
M. Wt: 349.28 g/mol
InChI Key: VXODLUWUEYCDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: NaBH4, methanol, room temperature.

    Substitution: Amine or thiol, solvent (e.g., ethanol), elevated temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s tetrafluorobenzoyl group is known to interact with enzymes and receptors, modulating their activity. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)propanoate
  • Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)butanoate

Uniqueness

Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate is unique due to its combination of a tetrafluorobenzoyl group and an acrylate ester, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 3-hydroxy-2-(1-hydroxypropan-2-yliminomethyl)-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODLUWUEYCDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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